(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol
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Overview
Description
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is a complex organic compound characterized by its unique structural features This compound contains an isopropylthio group, an octylamino group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylthio and octylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The isopropylthio and octylamino groups may interact with specific enzymes or receptors, leading to various biological effects. The benzyl alcohol moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-4-[methylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
- (R,R)-4-[ethylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
- (R,R)-4-[propylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol**
Uniqueness
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
54767-44-1 |
---|---|
Molecular Formula |
C20H35NOS |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20+/m1/s1 |
InChI Key |
BFCDFTHTSVTWOG-XLIONFOSSA-N |
Isomeric SMILES |
CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |
Origin of Product |
United States |
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